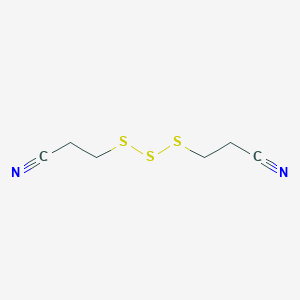
Trithiodipropionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Trisulfanediyldipropanenitrile is an organic compound characterized by the presence of three sulfur atoms and two nitrile groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Trisulfanediyldipropanenitrile typically involves the reaction of propanenitrile derivatives with sulfur sources under controlled conditions. One common method involves the use of 3,3’-dithiodipropionic acid as a precursor, which undergoes a series of reactions to introduce the third sulfur atom and form the desired trisulfanediyl structure .
Industrial Production Methods
Industrial production of 3,3’-Trisulfanediyldipropanenitrile often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The process may involve continuous flow systems to ensure consistent production and quality control.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Trisulfanediyldipropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3,3’-Trisulfanediyldipropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it useful in studying sulfur metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases involving sulfur metabolism.
Mecanismo De Acción
The mechanism by which 3,3’-Trisulfanediyldipropanenitrile exerts its effects involves interactions with various molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions and other sulfur-containing molecules, influencing biochemical processes. The nitrile groups can also participate in reactions that modify the compound’s activity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Iminodipropionitrile: This compound has a similar structure but contains nitrogen atoms instead of sulfur.
3,3’-Dithiodipropionic acid: This compound has two sulfur atoms and is often used as a precursor in the synthesis of 3,3’-Trisulfanediyldipropanenitrile.
Uniqueness
3,3’-Trisulfanediyldipropanenitrile is unique due to its three sulfur atoms, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidation.
Propiedades
Número CAS |
63815-40-7 |
|---|---|
Fórmula molecular |
C6H8N2S3 |
Peso molecular |
204.3 g/mol |
Nombre IUPAC |
3-(2-cyanoethyltrisulfanyl)propanenitrile |
InChI |
InChI=1S/C6H8N2S3/c7-3-1-5-9-11-10-6-2-4-8/h1-2,5-6H2 |
Clave InChI |
QHYZLSAALVIFME-UHFFFAOYSA-N |
SMILES canónico |
C(CSSSCCC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





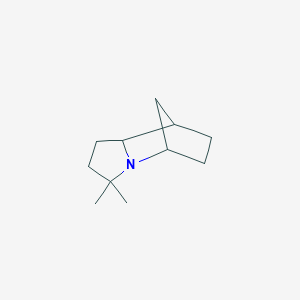

![tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15245141.png)
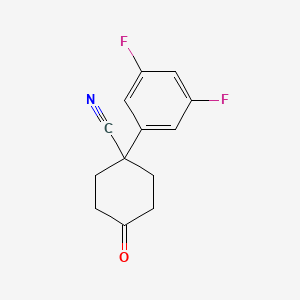
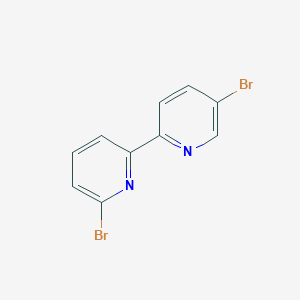


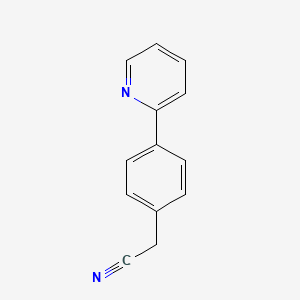


![2-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245203.png)
